2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Catalog No.
S12597234
CAS No.
M.F
C20H21N3O2S2
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzoth...

Product Name

2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

IUPAC Name

2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C20H21N3O2S2/c1-12-6-5-7-13(10-12)21-16(24)11-26-20-22-18-17(19(25)23(20)2)14-8-3-4-9-15(14)27-18/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,21,24)

InChI Key

AUDWMGHTJRRBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its intricate molecular structure. It has a molecular formula of C20H21N3O2S2 and a molecular weight of approximately 399.53 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its potential biological activities, particularly in medicinal chemistry. This compound is often studied for its pharmacological properties and potential therapeutic applications.

Typical of amides and thieno-pyrimidine derivatives. Key reactions include:

  • Nucleophilic substitution: The sulfur atom in the thieno moiety can act as a nucleophile, enabling substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the acetamide functionality can undergo hydrolysis to yield the corresponding acid and amine.
  • Oxidation: The presence of the methyl ketone group allows for oxidation reactions that may convert it into different functional groups.

Research indicates that compounds similar to 2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide exhibit significant biological activities. These include:

  • Antimicrobial properties: Many thieno[2,3-d]pyrimidine derivatives have shown efficacy against various bacterial strains.
  • Anticancer activity: Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Synthesis of this compound generally involves multi-step organic reactions. Common methods include:

  • Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the sulfanyl group: This step typically involves nucleophilic substitution of a suitable leaving group with a thiol compound.
  • Acetylation: The final step usually involves acetylation of the amine group to form the acetamide structure.

The applications of 2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide span several fields:

  • Pharmaceuticals: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Research: The compound can be utilized in pharmacological studies to understand its mechanism of action and biological effects.

Several compounds share structural features with 2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide. Notable examples include:

Compound NameMolecular FormulaUnique Features
Acetamide derivative (CAS No. 500188-71-6)C13H15N3O2S2Lacks the methyl group on the aromatic ring
4-Oxo-thienopyrimidine (CAS No. 499124-07-1)C20H22N2O2SDifferent substituents on the thieno core
N-(4-methoxyphenyl)acetamide (CID 995845)C21H23N3O3S2Contains a methoxy substituent instead of methyl

Uniqueness: The specific arrangement of functional groups and the presence of the hexahydrobenzothieno moiety distinguish this compound from others in its class. Its unique structure may lead to distinct biological activities not observed in similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

399.10751927 g/mol

Monoisotopic Mass

399.10751927 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

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